tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-6-nitrophenol with tert-butyl 3-azetidine-1-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The phenoxy group can be oxidized to form quinones.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide or potassium thiocyanate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-6-bromophenoxy derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is primarily based on its ability to interact with various molecular targets. The azetidine ring can engage in hydrogen bonding and van der Waals interactions, while the phenoxy and nitro groups can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate stands out due to its combination of a bromine atom, a nitro group, and an azetidine ring
Properties
Molecular Formula |
C15H19BrN2O5 |
---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromo-6-nitrophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-7-10(8-17)9-22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
UONCEYPSOBCGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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